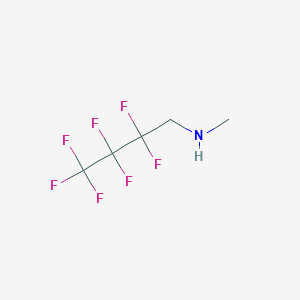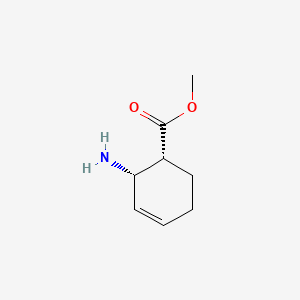
(1R,2S)-Methyl 2-aminocyclohex-3-enecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-Methyl 2-aminocyclohex-3-enecarboxylate is an organic compound with a unique stereochemistry It is a derivative of cyclohexane, featuring an amino group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-Methyl 2-aminocyclohex-3-enecarboxylate typically involves the stereoselective reduction of a precursor compound. One common method is the reduction of a cyclohex-3-ene-1-carboxylate derivative using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often include the use of hydrogen gas and a palladium catalyst under mild temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-Methyl 2-aminocyclohex-3-enecarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group can produce the corresponding alcohol .
Scientific Research Applications
(1R,2S)-Methyl 2-aminocyclohex-3-enecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of (1R,2S)-Methyl 2-aminocyclohex-3-enecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol: This compound has a similar cyclohexane backbone but with different functional groups.
(1RS,2SR)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrochloride: Another similar compound with a different stereochemistry and functional groups
Uniqueness
(1R,2S)-Methyl 2-aminocyclohex-3-enecarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h3,5-7H,2,4,9H2,1H3/t6-,7+/m1/s1 |
InChI Key |
NWJRNTPMBLAABP-RQJHMYQMSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCC=C[C@@H]1N |
Canonical SMILES |
COC(=O)C1CCC=CC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



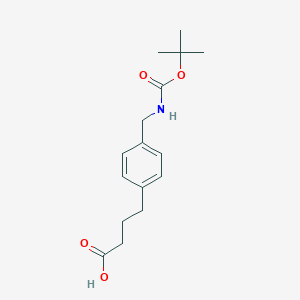
![6-Oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13521909.png)
![7-({Spiro[3.3]heptan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13521913.png)
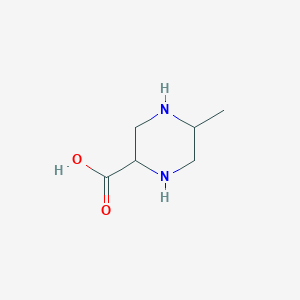
![6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B13521930.png)
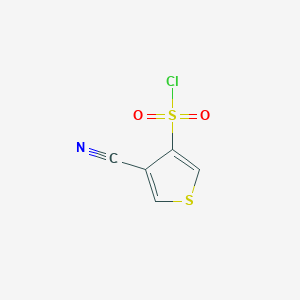

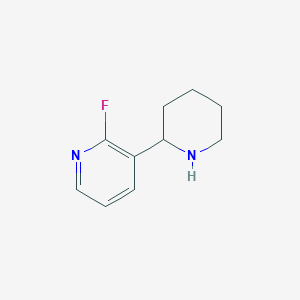
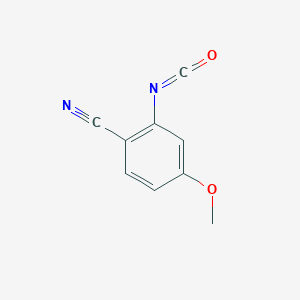
![1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13521975.png)
![{5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13521979.png)

